molecular formula C21H19N3O5S B11285667 2-Amino-4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

2-Amino-4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B11285667
M. Wt: 425.5 g/mol
InChI Key: HULHKFLCEQOVDJ-UHFFFAOYSA-N
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Description

2-Amino-4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-Amino-4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves several steps. The synthetic route typically includes the condensation of appropriate starting materials under specific reaction conditions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzothiazine derivatives and pyrano compounds. What sets 2-Amino-4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile

InChI

InChI=1S/C21H19N3O5S/c1-24-15-9-5-4-7-12(15)19-20(30(24,25)26)17(14(11-22)21(23)29-19)13-8-6-10-16(27-2)18(13)28-3/h4-10,17H,23H2,1-3H3

InChI Key

HULHKFLCEQOVDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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